2-Bromo-3-(carboxyamino)prop-2-enoic acid
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Overview
Description
2-Bromo-3-(carboxyamino)prop-2-enoic acid is an organic compound with the molecular formula C4H4BrNO3 It is a derivative of propenoic acid, featuring a bromine atom and a carboxyamino group attached to the carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(carboxyamino)prop-2-enoic acid typically involves the bromination of 3-(carboxyamino)prop-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid. The reaction is usually performed at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(carboxyamino)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Bromo-3-(carboxyamino)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(carboxyamino)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxyamino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacrylic Acid: Similar structure but lacks the carboxyamino group.
3-Bromo-2-propenoic Acid: Similar structure but with different functional groups.
2-Bromo-3-(hydroxyamino)prop-2-enoic Acid: Similar structure with a hydroxyl group instead of a carboxyamino group.
Uniqueness
2-Bromo-3-(carboxyamino)prop-2-enoic acid is unique due to the presence of both a bromine atom and a carboxyamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
61212-20-2 |
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Molecular Formula |
C4H4BrNO4 |
Molecular Weight |
209.98 g/mol |
IUPAC Name |
2-bromo-3-(carboxyamino)prop-2-enoic acid |
InChI |
InChI=1S/C4H4BrNO4/c5-2(3(7)8)1-6-4(9)10/h1,6H,(H,7,8)(H,9,10) |
InChI Key |
CIBUJCFOIQMLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)O)Br)NC(=O)O |
Origin of Product |
United States |
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